4-甲基吗啉-3-羧酸

描述

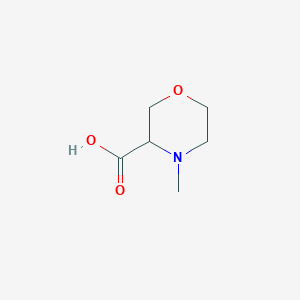

“4-Methylmorpholine-3-carboxylic acid” is a chemical compound . It is also known as “4-methylmorpholine-3-carboxylic acid hydrochloride” with a CAS Number: 1240518-90-4 . The compound is typically in the form of a powder .

Synthesis Analysis

Morpholines, including 4-Methylmorpholine-3-carboxylic acid, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular weight of “4-Methylmorpholine-3-carboxylic acid” is 181.62 . For more detailed molecular structure information, you may refer to resources like ChemSpider or the NIST Chemistry WebBook .

Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .

Physical And Chemical Properties Analysis

“4-Methylmorpholine-3-carboxylic acid” is typically in the form of a powder . It has a molecular weight of 181.62 . Carboxylic acids, such as “4-Methylmorpholine-3-carboxylic acid”, generally have high boiling points compared to other substances of comparable molar mass .

科学研究应用

有机合成中的缩合剂

4-甲基吗啉-3-羧酸衍生物,特别是4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉盐酸盐(DMTMM),已被用作有机合成中有效的缩合剂。DMTMM促进了从羧酸和胺生成酰胺和酯,产率良好。由于其大气条件和易于去除副产物,这一过程对于各种合成应用是实用的(Kunishima et al., 1999)。

还原反应中的作用

在另一项研究中,相关化合物N-甲基吗啉被用于激活羧酸,以便使用三聚氯氰酸和硼氢化钠将其还原为醇。该方法包括各种N-保护氨基酸,展示了4-甲基吗啉-3-羧酸在还原反应中的多功能性(Falorni et al., 1999)。

晶体结构分析

对N-甲基吗啉甜菜碱双盐酸盐的晶体结构进行了分析,以了解其与矿酸的1:1和2:1复合物。这项研究对于阐明4-甲基吗啉-3-羧酸衍生物的分子结构和相互作用,提供了有关其化学行为和潜在应用的见解(Dega-Szafran et al., 2002)。

氟化反应

4-甲基吗啉已与钴(III)氟化物进行氟化,产生各种高度氟化的吗啉。这项研究突显了4-甲基吗啉-3-羧酸衍生物在氟化反应中的反应性,这可能对开发具有特定性质的新化合物具有重要意义(Rendell & Wright, 1978)。

安全和危害

未来方向

The field of transition metal-catalysed C–H functionalization reactions, which includes the synthesis of compounds like “4-Methylmorpholine-3-carboxylic acid”, is a main thrust within synthetic organic chemistry . This field has evolved towards innovative strategies that enhance the applicability and versatility of these transformations . The current results prove the important role of amine catalysts in urethane synthesis which can be applied in polyurethane catalyst design and development .

作用机制

Target of Action

Morpholines, the class of compounds to which it belongs, are frequently found in biologically active molecules and pharmaceuticals . This suggests that 4-Methylmorpholine-3-carboxylic acid may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.

Mode of Action

Morpholines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Given the widespread presence of morpholines in biologically active molecules and pharmaceuticals, it is likely that this compound could influence a variety of biochemical pathways .

Result of Action

Given the widespread presence of morpholines in biologically active molecules and pharmaceuticals, it is likely that this compound could have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

4-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610208 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240518-88-0 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)

![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)